molecular formula C23H24N4O2S B2355809 2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 896012-47-8

2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2355809
CAS No.: 896012-47-8
M. Wt: 420.53
InChI Key: PVEMRCYHUDVGOX-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .

Scientific Research Applications

Synthesis and Anticancer Evaluation

A significant application of thiazolo[3,2-b][1,2,4]triazoles is in the synthesis of novel compounds with potential anticancer properties. For instance, new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been synthesized and evaluated for anticancer activity, demonstrating effectiveness against various cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma (Lesyk et al., 2007).

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have also been explored for their antimicrobial properties. A study on the synthesis of novel triazole derivatives, including thiazolo-triazole compounds, revealed significant antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011). Additionally, other derivatives have shown promising antibacterial and antifungal effects against a variety of microorganisms (Lobo et al., 2010).

Anti-Inflammatory and Analgesic Agents

The compound has applications in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Research focused on the synthesis of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides revealed compounds demonstrating anti-exudative activity, potentially useful for the treatment of inflammation (Golota et al., 2015).

Neuroprotective and Anti-Stress Effects

Thiazolo[3,2-b]-1,2,4-triazoles have been studied for their neuroprotective properties, particularly in preventing ethanol-induced oxidative stress in mouse brain and liver. Certain derivatives were effective in ameliorating peroxidative injury, suggesting potential therapeutic applications for managing oxidative stress-related conditions (Aktay et al., 2005).

Heterocyclic Synthesis

This compound class is also integral in heterocyclic chemistry, particularly in synthesizing various heterocyclic derivatives. Studies have demonstrated the synthesis of thiazolo[3,2-a]pyridines and other related compounds through relatively simple methods, contributing to the field of heterocyclic synthesis (Ammar et al., 2005).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-29-20-10-6-17(7-11-20)14-21(28)24-13-12-19-15-30-23-25-22(26-27(19)23)18-8-4-16(2)5-9-18/h4-11,15H,3,12-14H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEMRCYHUDVGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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